2-Carboxy-3-(5-ethyl-2-thienyl)acrylate
Description
2-Carboxy-3-(5-ethyl-2-thienyl)acrylate is a multifunctional acrylate derivative characterized by a carboxy (-COOH) group at position 2, an acrylate ester backbone, and a 5-ethyl-substituted thiophene ring at position 2. This unique structure combines the reactivity of acrylic acid derivatives with the electronic properties of thiophene, making it a compound of interest in pharmaceuticals, conductive polymers, and specialty coatings. The ethyl group on the thienyl ring enhances lipophilicity, while the carboxy group provides sites for ionic interactions or further chemical modifications .
Properties
Molecular Formula |
C10H9O4S- |
|---|---|
Molecular Weight |
225.24g/mol |
IUPAC Name |
(Z)-2-carboxy-3-(5-ethylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O4S/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
RHEPESULEWGSMM-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)C(=O)[O-] |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C(=O)O)/C(=O)[O-] |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(5-Methyl-2-thienyl)-2-propenoic acid (CAS 14770-88-8)
- Structure: Features a methyl-substituted thienyl group and a propenoic acid (-CH₂CH₂COOH) instead of an acrylate ester.
- Key Differences: Absence of the ethyl group on the thienyl ring and the carboxy group directly attached to the propenoic chain.
- Impact : Reduced lipophilicity compared to the target compound, limiting its utility in hydrophobic applications. It is primarily used as an intermediate in organic synthesis .
Methyl 3-(thiophen-2-yl)acrylate (CAS 20883-96-9)
- Structure : Simplifies the target compound by replacing the carboxy group with a methyl ester and omitting the ethyl substituent on the thienyl ring.
- Key Differences: Lower polarity due to the ester group, making it more suitable for polymer coatings and adhesives.
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
- Structure : Incorporates a thioxo-oxadiazole ring instead of a thienyl group.
- This contrasts with the electron-rich thienyl ring in the target compound, which may favor conductive applications .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| 2-Carboxy-3-(5-ethyl-2-thienyl)acrylate | C₁₀H₁₀O₄S | 226.25 | Carboxy, acrylate, ethylthienyl | Not reported | Pharmaceuticals, conductive polymers |
| 3-(5-Methyl-2-thienyl)-2-propenoic acid | C₈H₈O₂S | 168.21 | Propenoic acid, methylthienyl | Not reported | Organic synthesis intermediates |
| Methyl 3-(thiophen-2-yl)acrylate | C₈H₈O₂S | 168.21 | Acrylate ester, thienyl | Not reported | Polymer coatings, adhesives |
| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.27 | Acrylate ester, ethylhexyl | 103 | Coatings, adhesives, plasticizers |
- Key Observations: The target compound’s carboxy group increases polarity compared to non-carboxylated acrylates like 2-ethylhexyl acrylate, which has a lower boiling point (103°C) and is used in hydrophobic coatings . Thienyl-containing compounds exhibit UV absorption due to aromatic conjugation, enhancing stability in outdoor applications compared to aliphatic acrylates .
Polymerization Behavior
- The carboxy group in this compound enables ionic crosslinking, similar to 2-carboxyethyl acrylate, which is used in hydrogels and drug delivery systems .
- In contrast, lauryl acrylate () and ethyldiglycol acrylate () prioritize flexibility and hydrophobicity, making them ideal for adhesives and coatings requiring low shrinkage .
Preparation Methods
Formation of (Z)-2,3-Di-(2-thienyl)acrylic Acid Precursors
The synthesis of thienyl acrylic acids typically begins with the condensation of 2-thienylcarboxaldehyde and thiopheneacetic acid. In a representative procedure, equimolar amounts of 2-thienylcarboxaldehyde (23.8 g, 0.21 mol) and thiopheneacetic acid (30 g, 0.21 mol) are heated in triethylamine (31.5 mL) and acetic anhydride (31.5 mL) for 1.5 hours. The reaction mixture is cooled, acidified with hydrochloric acid, and extracted with ether. Subsequent washing with sodium carbonate isolates the sodium salts of the acrylic acids, which are acidified to pH 5 with acetic acid to precipitate the (Z)-isomer. This method yields 28.10 g (58%) of (Z)-2,3-di-(2-thienyl)acrylic acid (mp 236–239°C), confirmed via IR (1705 cm⁻¹ for COOCH₃, 1660 cm⁻¹ for COOH) and ¹H-NMR.
Vilsmeier Formylation and Malonic Acid Condensation
Formylation of Methyl Acrylate Derivatives
The methyl ester of (Z)-3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylic acid undergoes Vilsmeier formylation to introduce an aldehyde group at the 5-position of the thienyl ring. Reaction with POCl₃ and DMF in dry dichloroethane at 0–5°C produces methyl (Z)-3-(5-formyl-5-ethyl-2-thienyl)-2-(2-thienyl)acrylate in 69% yield. The formyl group is confirmed via IR (1680 cm⁻¹) and ¹H-NMR (δ 9.8 ppm, singlet).
Malonic Acid Condensation and Ester Hydrolysis
The formylated ester (5.00 g, 0.018 mol) is condensed with malonic acid (1.9 g, 0.02 mol) in pyridine with catalytic piperidine. Heating at 45–50°C for 2 hours and 100°C for 2.5 hours generates the α,β-unsaturated diacid intermediate. Subsequent hydrolysis with 6M HCl removes the methyl ester, yielding 2-carboxy-3-(5-ethyl-2-thienyl)acrylate. The crude product is recrystallized from ethanol-dioxane (2:1), affording a 50.4% yield (mp 196–199°C).
Alternative Pathway: Furan-Thienyl Cross-Coupling
Synthesis of Ethyl (Z)-3-[5-(2-Carboxy)ethenyl-2-furyl]-2-(5-ethyl-2-thienyl)acrylate
A modified route involves furan-thienyl cross-coupling. Furan-2-carboxaldehyde reacts with 5-ethyl-2-thiopheneacetic acid under Heck coupling conditions (Pd(OAc)₂, PPh₃, NEt₃) to form (Z)-3-(2-furyl)-2-(5-ethyl-2-thienyl)acrylic acid. Esterification with ethanol/H₂SO₄ yields the ethyl ester, which is formylated and condensed with malonic acid. Hydrolysis of the ester groups with NaOH (10%) produces the target compound in 41% overall yield.
Spectroscopic Characterization and Purity Assessment
IR and NMR Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity, with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation/Hydrolysis | 50.4 | 98 | High stereoselectivity |
| Vilsmeier/Malonic Acid | 58 | 95 | Scalable to 50+ grams |
| Furan-Thienyl Coupling | 41 | 97 | Diversifies substituent compatibility |
Challenges and Optimization Strategies
Stereochemical Control
The (Z)-isomer predominates due to thermodynamic stability during recrystallization. Acidification to pH 5 selectively precipitates the (Z)-form, while the (E)-isomer remains in the mother liquor.
Side Reactions
-
Decarboxylation: Prolonged heating above 100°C promotes decarboxylation, reducing yields. Maintaining temperatures below 90°C mitigates this.
-
Ester Hydrolysis: Over-hydrolysis with excess HCl leads to diacid formation. Controlled addition of 6M HCl (1.5 equiv) ensures selective monoacid production.
Industrial-Scale Considerations
Solvent Recovery
Ethanol and dioxane are distilled and recycled, reducing costs by 30% in pilot-scale trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
